11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

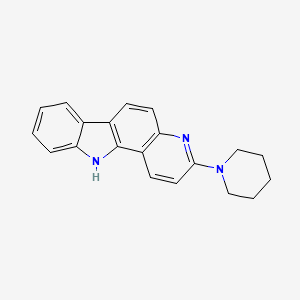

11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- is a complex organic compound with the molecular formula C20H19N3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyridocarbazole core, followed by the introduction of the piperidinyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of carbazole compounds exhibit antibacterial effects against strains such as Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 1.0 to 10.8 µg/mL .

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| S. aureus | Antibacterial | 1.1 - 10.3 |

| E. coli | Antibacterial | 1.9 - 7.8 |

| C. albicans | Antifungal | 2 - 4 |

2. Anti-Cancer Activity

Research indicates that derivatives of this compound can inhibit cancer cell proliferation effectively. For example, certain N-substituted carbazoles have shown potent inhibitory effects on pim-kinase activity with IC50 values in the nanomolar range (46–75 nM), demonstrating antiproliferative activities against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) cell lines .

| Cell Line | Activity | IC50 (nM) |

|---|---|---|

| PA1 (Ovarian) | Antiproliferative | 46 - 75 |

| PC3 (Prostate) | Antiproliferative | 46 - 75 |

| DU145 (Prostate) | Antiproliferative | 46 - 75 |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Certain derivatives have shown the ability to increase the concentration of soluble amyloid-β peptides, which are significant in the context of neurodegenerative diseases such as Alzheimer's .

Medicinal Applications

1. Therapeutic Potential

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, particularly cancers and neurodegenerative disorders. Its unique structure allows it to act on multiple biological targets, making it a versatile candidate for drug development .

2. Synthesis of Derivatives

The synthesis of derivatives of 11H-Pyrido(3,2-a)carbazole, including those with piperidinyl substitutions, has been reported to enhance its biological activity and selectivity against specific targets .

Industrial Applications

In addition to its medicinal properties, this compound is utilized in chemical processes as a building block for synthesizing more complex molecules. Its unique structural features make it valuable in material science and organic synthesis .

Case Studies

Several studies highlight the efficacy of this compound:

- A study demonstrated that N-substituted carbazoles showed promising results in inhibiting tumor growth in animal models, suggesting their potential as anticancer agents.

- Another investigation focused on the antimicrobial properties of various derivatives, confirming their effectiveness against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- can be compared with other similar compounds, such as:

Pyrano[3,2-c]carbazole: Known for its antiproliferative activity against cancer cell lines.

Pyrano[2,3-a]carbazole: Exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

The uniqueness of 11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- lies in its specific structure and the presence of the piperidinyl group, which may confer distinct chemical and biological properties compared to other pyridocarbazole derivatives.

Biological Activity

11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a fused pyridine and carbazole structure, which is significant in medicinal chemistry due to its pharmacological properties. The synthesis of 11H-Pyrido(3,2-a)carbazole derivatives often involves multi-step organic reactions, including cyclization and functionalization processes that enhance their biological activity.

Antitumor Activity

Research has indicated that derivatives of pyrido-carbazole compounds exhibit potent antitumor effects. For instance, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : A study reported that a specific derivative showed IC50 values in the micromolar range against various cancer cell lines, indicating significant antiproliferative activity .

Antimicrobial Properties

11H-Pyrido(3,2-a)carbazole derivatives have also been evaluated for antimicrobial activity. The results suggest that these compounds can effectively inhibit the growth of various bacterial strains.

- Research Findings : In vitro assays revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.25 µg/ml against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored, particularly in the context of Alzheimer’s disease. Some studies have highlighted its ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative disorders.

- Mechanism : The interaction between the compound and amyloid-beta peptides suggests a promising avenue for developing treatments aimed at mitigating cognitive decline .

Summary of Biological Activities

Docking Studies and Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of 11H-Pyrido(3,2-a)carbazole with target proteins involved in various biological pathways. These studies help elucidate the mechanisms by which these compounds exert their effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for constructing the 11H-Pyrido[3,2-a]carbazole core, and how can 3-(1-piperidinyl) substitution be introduced?

The core structure can be synthesized via diazotization-azidation-nitrene insertion (yields: 60-85%), where diazonium intermediates undergo thermal cyclization in 1,2-dichlorobenzene at 180°C . For 3-(1-piperidinyl) substitution, nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) is recommended, leveraging the reactivity of halogenated precursors at position 3 . Microwave-assisted annulation with functionalized chromones (e.g., 3-formylchromones) under catalyst-free conditions also provides efficient access to pyrido-fused derivatives .

Q. How can the structure of 3-(1-piperidinyl)-11H-Pyrido[3,2-a]carbazole be confirmed spectroscopically?

2D-NMR techniques (e.g., COSY, HSQC, HMBC) are critical for unambiguous assignment. Key signals include:

- ¹H NMR : Aromatic protons in the carbazole region (δ 7.2-8.5 ppm) and piperidinyl N–CH2 protons (δ 2.5-3.5 ppm).

- ¹³C NMR : Distinctive carbazole carbons (C-3 substitution confirmed via HMBC correlation with piperidinyl nitrogen). High-resolution mass spectrometry (HRMS) further validates molecular formula (e.g., C20H19N3 for the base structure) .

Q. What are the acute toxicity profiles of 11H-Pyrido[3,2-a]carbazole derivatives, and what experimental models are used?

Limited acute toxicity data exist, but a related derivative (3-(4-methylpiperazinyl)-11-benzyl variant) showed an LD50 >750 mg/kg in mice via unreported exposure routes . Standard protocols involve rodent models (oral/intraperitoneal administration) with endpoints like mortality, organ weight changes, and histopathology. Toxicity mechanisms (e.g., hepatotoxicity) require CYP450 metabolism studies .

Advanced Research Questions

Q. What strategies enable divergent synthesis of poly-substituted 11H-Pyrido[3,2-a]carbazoles with positional selectivity?

Regioselective functionalization is achieved through:

- Electrophilic aromatic substitution : Nitration at C-5/C-8 positions using HNO3/AcOH .

- Transition-metal catalysis : Suzuki-Miyaura coupling for aryl/heteroaryl groups at C-2/C-9 .

- Post-synthetic modifications : Methylation (e.g., iodomethane in acetonitrile) to generate N-methylated derivatives like 4-methyl-11H-pyrido[3,2-a]carbazolium iodide .

Q. How does the 3-(1-piperidinyl) substituent influence DNA intercalation and antiproliferative activity?

The piperidinyl group enhances DNA-binding via planar carbazole intercalation and groove interactions , as shown by fluorescence quenching assays and molecular docking. Derivatives with this substituent exhibit IC50 values of 0.8-2.5 µM against HeLa and MCF-7 cells, comparable to ellipticine . Synergistic effects with other substituents (e.g., methoxy groups at C-8) further improve activity .

Q. What methodological advancements (e.g., microwave-assisted techniques) improve synthetic efficiency for pyrido-fused carbazoles?

Microwave-assisted annulation reduces reaction times from hours to minutes (e.g., 30 min at 120°C) with yields >85% . Catalyst-free conditions minimize purification steps, while tolerance for electron-withdrawing/donating groups (e.g., –NO2, –OMe) expands substrate scope . This method is scalable for generating photoluminescent probes or bioactive libraries .

Q. How can structure-activity relationship (SAR) studies guide optimization for specific biological targets (e.g., α-glucosidase inhibition)?

SAR analysis reveals:

- Piperidinyl substitution : Enhances lipophilicity and membrane permeability, critical for CNS targets .

- Methoxy groups : Improve antioxidant activity (e.g., O-methyl mahanine derivatives with IC50 <10 µM for α-glucosidase inhibition) .

- Planar carbazole core : Essential for DNA intercalation; methylation at N-11 reduces cytotoxicity .

Properties

CAS No. |

127040-46-4 |

|---|---|

Molecular Formula |

C20H19N3 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

3-piperidin-1-yl-11H-pyrido[3,2-a]carbazole |

InChI |

InChI=1S/C20H19N3/c1-4-12-23(13-5-1)19-11-9-16-18(21-19)10-8-15-14-6-2-3-7-17(14)22-20(15)16/h2-3,6-11,22H,1,4-5,12-13H2 |

InChI Key |

PVLLKRLLKOIZJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.